2,4-Difluoro-1-(2-nitroethenyl)benzene
Overview
Description
2,4-Difluoro-1-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H5F2NO2 . It has a molecular weight of 185.13 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound . This reaction is characterized by the replacement of the chlorine atoms in 2,4-dichloronitrobenzene with fluorine atoms from the potassium fluoride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F2NO2/c9-7-2-1-6 (8 (10)5-7)3-4-11 (12)13/h1-5H/b4-3+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point range of 54-56 degrees Celsius .Scientific Research Applications
Subheading Stability and Degradation of Nitisinone
Nitisinone, a synthetically produced triketone herbicide, was initially developed for agricultural use but its adverse environmental effects and high production costs limited its application. Interestingly, it found a medical application as a treatment for hepatorenal tyrosinemia, a rare hereditary metabolic disease. This study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to explore the stability and degradation pathways of Nitisinone. It was discovered that the stability of Nitisinone increased with the pH of the solution, and at pH levels similar to human gastric juice, it degrades into two major products, showing considerable stability under studied conditions (Barchańska et al., 2019).
Nucleophilic Aromatic Substitution of the Nitro-Group
Subheading Nitro-Group Substitution and Kinetics
The study focused on the reaction of piperidine with 1,2,4-trinitrobenzene or o-dinitrobenzene, yielding respective dinitro or nitro-piperidinobenzene products. The reactions exhibit second-order kinetics and are not influenced by base or acid catalysis, suggesting an addition-elimination mechanism. However, the ease of expulsion of the nitro-group from the intermediate is unclear. The paper also reviews recent literature on nucleophilic aromatic substitution of the nitro-group, contributing to the understanding of this chemical process (Pietra & Vitali, 1972).
Safety and Hazards
The compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces .
Properties
IUPAC Name |
2,4-difluoro-1-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHDUGLTLZYKRB-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025689-55-7 | |
Record name | 2,4-difluoro-1-[(E)-2-nitroethenyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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